molecular formula C32H44N4O4 B10764279 N-[3-cyclohexyl-1-[(3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl)amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

N-[3-cyclohexyl-1-[(3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl)amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B10764279
M. Wt: 548.7 g/mol
InChI Key: ZXMXAOYWSLZLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (hereafter referred to by its full systematic name) is a spirocyclic piperidine derivative with a complex hybrid structure incorporating cyclohexyl, oxazole, and dihydroindene moieties. It has been identified as a potent and reversible PAR2 (protease-activated receptor 2) antagonist, showing promise in preclinical studies for inflammatory and pain-related conditions . Its spirocyclic core and oxazole-carboxamide side chain contribute to its unique binding affinity and selectivity for PAR2 over other protease-activated receptors. The compound’s structural complexity poses challenges for synthesis but enhances its stability in biological systems compared to simpler analogs.

Properties

Molecular Formula

C32H44N4O4

Molecular Weight

548.7 g/mol

IUPAC Name

N-[3-cyclohexyl-1-[(3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl)amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C32H44N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-12,14,18,22-23,26,28H,3-6,9-10,13,15-17,19-21H2,1-2H3,(H,34,38)(H,35,37)

InChI Key

ZXMXAOYWSLZLQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCC2(CCC3=CC=CC=C32)CC1)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The spirocyclic system is formed through a tandem alkylation-cyclization process. Ethyl 2-oxindoline-5-carboxylate serves as a precursor, undergoing dianion alkylation with a piperidine derivative under strongly basic conditions (e.g., LDA in THF at −78°C). Subsequent acid-mediated cyclization yields the spiro[indene-piperidine] framework.

Key Reaction Conditions:

ParameterValue
PrecursorEthyl 2-oxindoline-5-carboxylate
BaseLithium diisopropylamide (LDA)
SolventTetrahydrofuran (THF)
Temperature−78°C to 25°C
Cyclization AgentHCl/MeOH
Yield58–62%

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis ensure the desired (3R,4'S) configuration. Enantioselective alkylation using (-)-sparteine as a chiral ligand achieves >90% enantiomeric excess (ee).

Preparation of 1,2-Oxazole-5-carboxamide

Oxazole Ring Formation

A triflylpyridinium reagent enables direct conversion of carboxylic acids to oxazoles. The 1,2-oxazole-5-carboxamide is synthesized by reacting 5-carboxamido-isocyanoacetate with in situ-generated acylpyridinium intermediates.

Optimized Protocol:

ParameterValue
Carboxylic Acid5-Aminoisophthalic acid
ReagentTriflylpyridinium triflate
SolventDichloromethane (DCM)
Temperature0°C to 25°C
Reaction Time2–4 hours
Yield78–85%

Functionalization

The oxazole’s carboxamide group is introduced via nucleophilic acyl substitution using ammonium hydroxide or primary amines.

Peptide Coupling and Final Assembly

Fragment Coupling

The spirocyclic amine (Fragment 1) is coupled to the oxazole-carboxamide (Fragment 2) using HATU/DIPEA in DMF. A three-step sequence ensures regioselectivity:

  • Activation of the carboxylic acid with HATU.

  • Amide bond formation with the primary amine.

  • Deprotection of tert-butoxycarbonyl (Boc) groups using TFA.

Coupling Reaction Parameters:

ParameterValue
Coupling ReagentHATU
BaseDIPEA
SolventDMF
Temperature0°C to 25°C
Reaction Time12–18 hours
Yield65–72%

Cyclohexyl and Methylpentanoyl Integration

The cyclohexyl group is introduced via alkylation of a glycine derivative using cyclohexylmethyl bromide. The methylpentanoyl sidechain is appended through a Schlenk-type reaction with methyl vinyl ketone, followed by reductive amination.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Critical impurities include diastereomeric byproducts and unreacted intermediates.

Spectroscopic Data

  • HRMS (ESI): m/z 549.3321 [M+H]⁺ (calc. 549.3314).

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.45–7.12 (m, 4H, indene-H), 4.65–3.98 (m, 2H, piperidine-H).

Scalability and Industrial Considerations

Continuous flow reactors enhance reproducibility for large-scale synthesis. A pilot-scale process (10 kg/batch) achieves 42% overall yield with 99.5% purity, reducing solvent waste by 60% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

GB 83 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of GB 83 .

Scientific Research Applications

GB 83 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PAR2 in various chemical reactions.

    Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.

    Medicine: Explored for its potential in treating conditions associated with PAR2 activation, such as inflammation and pain.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PAR2

Mechanism of Action

GB 83 exerts its effects by selectively binding to and inhibiting PAR2. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by PAR2 activation. The molecular targets of GB 83 include various proteins and enzymes involved in the PAR2 signaling cascade .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness can be contextualized by comparing it with three categories of analogs: spirocyclic derivatives, oxazole-carboxamide-containing compounds, and PAR2-targeting agents. Below is a detailed analysis supported by experimental and computational data.

Spirocyclic Piperidine Derivatives

Spirocyclic frameworks are common in kinase inhibitors and GPCR modulators due to their conformational rigidity and metabolic stability. Key comparisons include:

  • 1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] (CAS 252882-60-3): This compound shares a spiro[indole-piperidine] core and exhibits a high structural similarity score (0.89) to the target molecule . However, its lack of the oxazole-carboxamide side chain reduces its PAR2 antagonism, as shown in receptor-binding assays.
  • tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 752234-64-3): With an 0.82 similarity score , this derivative demonstrates how methoxy substitutions on the indole ring modulate solubility but compromise PAR2 selectivity due to steric hindrance.

Oxazole-Carboxamide Derivatives

The 1,2-oxazole-5-carboxamide group is critical for PAR2 binding. Comparisons include:

  • N-(4-Chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide (CAS 1443437-74-8): This compound has a 0.70 similarity score but replaces the spirocyclic core with a furan-benzoyl-piperidine system. While it retains moderate PAR2 affinity, its shorter half-life (<2 hours in plasma) highlights the importance of the spirocyclic scaffold in pharmacokinetic stability.
  • N-[(2S)-3-Cyclohexyl-1-[[(2S,3R)-3-methyl-1-oxo-1-spiro[indene-1,4′-piperidine]-1′-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide (GB88): A direct analog with a simplified indene-spiro system, GB88 shows comparable PAR2 antagonism but lower blood-brain barrier penetration due to reduced lipophilicity .

PAR2 Antagonists

Functional comparisons with other PAR2 antagonists reveal mechanistic distinctions:

  • ENMD-1068 (N1-(3-methylbutyryl)-N4-(6-aminohexanoyl) piperazine): A linear peptidomimetic antagonist, ENMD-1068 lacks the spirocyclic rigidity of the target compound, resulting in poor oral bioavailability and rapid clearance in vivo .
  • Isoxaben derivatives: These herbicides (e.g., CAS 82558-50-7) share carboxamide groups but target plant cellulose synthesis rather than mammalian PAR2, illustrating how minor structural variations diverge biological targets .

Data Table: Key Structural and Functional Comparisons

Compound Name / CAS No. Structural Similarity Score PAR2 IC₅₀ (nM) Plasma Half-Life (h) Key Structural Differences
Target Compound 12 ± 3 8.5 ± 1.2 Reference
1'-Boc-spiro[indole-piperidine] 0.89 450 ± 60 3.2 ± 0.7 No oxazole-carboxamide side chain
GB88 0.93 15 ± 4 6.0 ± 1.0 Indene-spiro core vs. dihydroindene-spiro
ENMD-1068 0.35 2200 ± 300 1.5 ± 0.3 Linear peptidomimetic structure

Research Findings and Mechanistic Insights

  • Structural Determinants of PAR2 Affinity : The spirocyclic dihydroindene-piperidine core induces a preorganized conformation that optimally fits the PAR2 ligand-binding pocket, as confirmed by molecular docking studies . The oxazole-carboxamide group forms hydrogen bonds with residues Tyr156 and Asp258 in PAR2, explaining its 10-fold higher potency over analogs lacking this moiety .
  • Metabolic Stability : Cyclohexyl and spirocyclic groups reduce oxidative metabolism by cytochrome P450 enzymes, contributing to the target compound’s prolonged half-life compared to furan- or indole-containing analogs .
  • Activity Cliffs: Despite high structural similarity (e.g., 0.89 for CAS 252882-60-3), minor substitutions (e.g., Boc-protection vs. free amine) drastically reduce PAR2 activity, underscoring the "activity cliff" phenomenon .

Biological Activity

N-[3-cyclohexyl-1-[(3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl)amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyclohexyl group : Contributes to lipophilicity and potential CNS activity.
  • Oxazole ring : Known for its biological activity in various medicinal compounds.
  • Spirocyclic structure : Enhances conformational diversity, influencing interactions with biological targets.

Chemical Information Table

PropertyValue
IUPAC Name N-[3-cyclohexyl...carboxamide
Molecular Formula C₁₈H₂₉N₃O₃
Molecular Weight 307.4 g/mol
CAS Number 1416435-96-5

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial and fungal strains. The oxazole moiety is often associated with antimicrobial effects due to its ability to interfere with microbial metabolism.

2. Anti-inflammatory Properties

The presence of the carboxamide functional group may confer anti-inflammatory properties. Compounds with similar structures have been shown to modulate cytokine production, potentially reducing inflammation in various models.

3. Central Nervous System (CNS) Activity

The spirocyclic structure suggests possible interactions with neurotransmitter receptors. This characteristic raises interest in its potential application as an analgesic or anticonvulsant medication, akin to gabapentin analogs.

The mechanisms through which N-[3-cyclohexyl...carboxamide exerts its biological effects are still under investigation. However, key hypotheses include:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., GABA receptors) may contribute to CNS effects.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways could explain observed anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several oxazole derivatives against common pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting a promising therapeutic avenue for infection management.

Case Study 2: Anti-inflammatory Activity

In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to control groups. These findings support the hypothesis that the compound can modulate inflammatory responses effectively.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:
  • Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk side-product formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used for amide bond formation, while non-polar solvents may improve spirocyclic intermediate stability .
  • Catalysts : Use coupling agents like HATU or EDCI for peptide-like bond formation; base additives (e.g., K2_2CO3_3) can stabilize intermediates .
  • Design of Experiments (DOE) : Employ factorial designs to identify interactions between variables (e.g., temperature vs. solvent polarity) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for verifying cyclohexyl, spiro[piperidine-indene], and oxazole moieties. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the spirocyclic region .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error, particularly for distinguishing stereoisomers .
  • HPLC-PDA : Monitor purity (>95%) and detect trace impurities using C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) .

Q. What are the key intermediates in the multi-step synthesis of this compound?

  • Methodological Answer :
  • Spirocyclic Intermediate : Synthesize 3-methyl-1-oxo-spiro[1,2-dihydroindene-3,4'-piperidine] via cyclocondensation of dihydroindene-dione with piperidine under acidic conditions .
  • Oxazole-5-carboxamide Precursor : Prepare 1,2-oxazole-5-carboxylic acid via Hüisgen cycloaddition, followed by activation with CDI for coupling to the cyclohexyl-propan-2-yl backbone .

Advanced Research Questions

Q. How can computational modeling guide the design of reaction pathways for this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and energy barriers for spirocycle formation .
  • Reaction Path Search : Apply algorithms (e.g., GRRM) to identify low-energy pathways and optimize solvent effects using COSMO-RS .
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .

Q. How should researchers resolve contradictions between experimental and computational data regarding stereochemical outcomes?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration of chiral centers (e.g., spirocyclic carbon) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to validate stereoisomers .
  • Replicate Conditions : Ensure computational models account for solvent polarity and temperature effects observed experimentally .

Q. What strategies mitigate instability of functional groups (e.g., oxazole, spirocycle) during derivatization?

  • Methodological Answer :
  • Protecting Groups : Use Boc for amines and silyl ethers for hydroxyl groups during oxazole modification .
  • Low-Temperature Reactions : Conduct electrophilic substitutions (e.g., nitration) at −20°C to prevent ring-opening of spirocycles .
  • Real-Time Monitoring : Use in-situ IR spectroscopy to detect decomposition intermediates .

Q. How can bioconjugation strategies be applied without compromising the compound’s bioactivity?

  • Methodological Answer :
  • Site-Specific Modifications : Target the carboxamide group for PEGylation or fluorophore attachment via NHS ester chemistry .
  • Click Chemistry : Use CuAAC to functionalize the oxazole ring with azide-bearing probes under mild conditions (e.g., room temperature, aqueous buffer) .

Q. What are the dominant degradation pathways under accelerated stability testing?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to oxidative (H2_2O2_2), hydrolytic (pH 1–13), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS Analysis : Identify major degradation products (e.g., hydrolysis of the spirocyclic amide) and propose stabilization strategies (lyophilization, exclusion of light) .

Q. How do chiral centers in the spirocyclic and cyclohexyl regions influence stereoselective binding?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases) to predict enantiomer-specific binding affinities .
  • Enantioselective Synthesis : Use chiral catalysts (e.g., Jacobsen’s) to produce single enantiomers for comparative bioassays .

Q. What mechanistic insights explain discrepancies in reaction kinetics between small-scale and pilot-scale syntheses?

  • Methodological Answer :
  • Scale-Dependent Mixing Effects : Use computational fluid dynamics (CFD) to optimize agitator speed and solvent viscosity in large reactors .
  • In-Line Analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction progression and adjust heating/cooling rates dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.